4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
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Overview
Description
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound with a unique structure that includes an azido group, a bromomethyl group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multiple steps, starting with the formation of the biphenyl core. The azido and bromomethyl groups are introduced through specific reactions, such as nucleophilic substitution and azidation. Common reagents used in these reactions include sodium azide and bromine-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the azido group .
Chemical Reactions Analysis
Types of Reactions: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Copper catalysts are often used in click chemistry to facilitate the formation of triazoles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Carboxylic Acids/Aldehydes: Formed through the oxidation of the bromomethyl group.
Scientific Research Applications
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is primarily related to its reactive functional groups:
Azido Group: Participates in click chemistry, forming stable triazole rings that can be used for molecular labeling and conjugation.
Bromomethyl Group:
Biphenyl Core: Provides structural stability and rigidity, making the compound suitable for incorporation into larger molecular frameworks.
Comparison with Similar Compounds
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole (AZBT): Similar structure with a tetrazole ring, used in sartan drugs.
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylic acid.
Uniqueness: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its combination of azido and bromomethyl groups, which provide versatile reactivity. This makes it particularly valuable in click chemistry and the synthesis of complex molecules .
Properties
Molecular Formula |
C14H10BrN3O2 |
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Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-[4-[azido(bromo)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C14H10BrN3O2/c15-13(17-18-16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(19)20/h1-8,13H,(H,19,20) |
InChI Key |
DUERTRPSGFGAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])Br)C(=O)O |
Origin of Product |
United States |
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